molecular formula C9H16N2O3S B2953203 N-(4-Sulfamoylcyclohexyl)prop-2-enamide CAS No. 2411271-32-2

N-(4-Sulfamoylcyclohexyl)prop-2-enamide

Cat. No. B2953203
CAS RN: 2411271-32-2
M. Wt: 232.3
InChI Key: BXNGKFKLBOJPCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring, the sulfamoyl group, and the prop-2-enamide group. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in various reactions such as hydrolysis, while the carbon-carbon double bond could undergo reactions such as addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfamoyl and amide groups could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-Sulfamoylcyclohexyl)prop-2-enamide derivatives have been synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, the rhodium(II)-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols is a method to produce enaminones, which can then be converted into various heterocycles by replacing the N-sulfonyl group (Miura et al., 2012). This highlights the compound's role in facilitating the synthesis of complex organic structures.

Antibacterial Activity

Research has explored the antibacterial properties of enaminone complexes of zinc and iron, where complexes were synthesized from enaminones and tested against Escherichia coli and Staphylococcus aureus. The zinc complex showed significant antibacterial action, suggesting potential as a bactericide (Mahmud et al., 2010). This indicates that derivatives of this compound might hold promise in developing new antibacterial agents.

Antimicrobial and Anti-inflammatory Applications

The sulfamide functional group, integral to this compound, is increasingly relevant in medicinal and bioorganic chemistry for its antimicrobial properties. A study detailed the synthesis and antimicrobial evaluation of N2,N5-substituted five-membered cyclosulfamides, demonstrating their potential in microbial resistance (Bendjeddou et al., 2005). Furthermore, sulfur-containing amides synthesized from reactions involving methanethiol and propiolic acid have shown inhibitory effects on 5-lipoxygenase activity, suggesting a new type of anti-inflammatory drug (Ikegami et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not known as it is a less-studied compound. If it has biological activity, it would likely depend on the specific interactions between the compound and its target(s) in the body .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could potentially be studied for various uses, depending on its reactivity, stability, and interactions with biological targets .

properties

IUPAC Name

N-(4-sulfamoylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2,7-8H,1,3-6H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNGKFKLBOJPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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